Cas no 80-68-2 (DL-Threonine)

DL-Threonine structure
DL-Threonine structure
Nome do Produto:DL-Threonine
N.o CAS:80-68-2
MF:C4H9NO3
MW:119.119161367416
MDL:MFCD00063722
CID:34224
PubChem ID:354333515

DL-Threonine Propriedades químicas e físicas

Nomes e Identificadores

    • 2-Amino-3-hydroxybutanoic acid
    • (+/-)-2-Amino-3-hydroxybutyric acid
    • H-DL-Thr-OH
    • DL-Threoine
    • DL-Threonine (contains DL-Allothreonine)
    • (2S,3R)-2-Amino-3-hydroxybutanoic acid
    • DL-THREONINESUITABLE
    • THREONINE, DL-(RG)
    • allothreonine
    • DL-2-AMino-3-hydroxybutanoic acid
    • DL-Theronine
    • DL-Threonicne
    • DL-Threonin
    • DL-Threonine
    • dl-tthreonine
    • rac-Threonine
    • Radish Seed
    • THREONINE
    • THREONINE,DL
    • H-DL-Thr-OH (contains DL-Allothreonine)
    • Allo-DL-threonine
    • Threonine, DL-
    • DL-2-Amino-3-hydroxybutanoic acid
    • 760PJT2SS0
    • DL-allothreonine
    • AYFVYJQAPQTCCC-UHFFFAOYSA-N
    • DL-allo-Threonine
    • Allothreonine, D-
    • H-DL-allo-Thr-OH
    • [R-(R*,S*)]2-Amino-3-hydroxybutanoic acid
    • WLN: QY1&YZVQ -L
    • Threonine #
    • Butanoic acid, [R-(R*,S*)]-
    • Theronine
    • laevo-
    • Allothreonine, DL-
    • FT-0604667
    • EINECS 205-645-3
    • NSC-41828
    • DTXSID301015364
    • NCGC00164520-02
    • MFCD00063722
    • EINECS 201-300-6
    • A0214
    • D(-)-allo-Threonine
    • DL-Threonine, hemihydrate
    • MFCD00066665
    • NSC-206267
    • Allothreonine, L-
    • MFCD00064269
    • FT-0625521
    • Threonine, (2R,3S)-rel-
    • F2191-0228
    • NSC16589
    • Butanoic acid, 2-amino-3-hydroxy-
    • FT-0624367
    • AMY25310
    • CHEBI:38263
    • MFCD00064268
    • 36676-50-3
    • SY026984
    • 144-98-9
    • MFCD00004526
    • NSC 206292
    • 80-68-2
    • Q27117433
    • UNII-29NAP6417F
    • SR-01000944947-1
    • NSC46702
    • Butyric acid, alpha-amino-beta-hydroxy-
    • DL- threonine
    • NSC 41828
    • AS-14237
    • BUTYRIC ACID, .ALPHA.-AMINO-.BETA.-HYDROXY-
    • NSC-206292
    • UNII-TFM6DU5S6A
    • SY024226
    • L-Threonine 2-Amino-3-hydroxybutyric acid
    • Threonine, hemihydrate, DL-
    • 29NAP6417F
    • NSC206283
    • AKOS000118925
    • T0229
    • J-008036
    • (s)-threonine;L-alpha-Amino-beta-hydroxybutyric acid;l-threonin;Threonin
    • A20656
    • NSC46701
    • 4-Chloro-8-(trifluoromethyl)quinoline-3-carboxylicethylester
    • LS-170797
    • BCP16820
    • NSC206267
    • SR-01000944947
    • SCHEMBL1479
    • FT-0604670
    • AI3-18477
    • CHEMBL30037
    • NSC41828
    • UNII-760PJT2SS0
    • Z57127549
    • STL163323
    • CCRIS 8603
    • T3105
    • FT-0675201
    • EN300-18051
    • L-Threonine-13C
    • CS-0154977
    • THREONINE,(L)
    • NCGC00164520-01
    • 2-Amino-3-hydroxybutanoic acid (H-DL-xiThr-OH)
    • 7004-04-8
    • NSC206292
    • 2-amino-3-hydroxybutanoicacid
    • FT-0625423
    • SY018620
    • 2-amino-3-hydroxy-butanoic acid
    • NSC-206283
    • A808305
    • NSC-46702
    • BBL011585
    • F3AB6CE6-3CF9-4C81-A7D7-7C21F24FDC0E
    • FT-0601219
    • SY020053
    • AKOS016042347
    • Q60662943
    • NS00079068
    • NS00101103
    • DL-Threonine (ZCI)
    • Threonine, DL- (8CI)
    • (±)-Threonine
    • DB-047492
    • 2303597-29-5
    • DB-054434
    • (2R,3S)-2-Amino-3-hydroxybutyric acid, D-alpha-Amino-beta-hydroxybutyric acid
    • threonine(L)
    • MDL: MFCD00063722
    • Inchi: 1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1
    • Chave InChI: AYFVYJQAPQTCCC-GBXIJSLDSA-N
    • SMILES: [C@@H](N)(C(=O)O)[C@H](O)C
    • BRN: 1721647

Propriedades Computadas

  • Massa Exacta: 119.05800
  • Massa monoisotópica: 119.058243
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 8
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 93.3
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 2
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 83.6
  • XLogP3: -2.9
  • Carga de Superfície: 0
  • Contagem de Tautomeros: nothing

Propriedades Experimentais

  • Cor/Forma: White crystalline powder
  • Densidade: 1.3126 (rough estimate)
  • Ponto de Fusão: 244 °C (dec.) (lit.)
  • Ponto de ebulição: 345.8℃ at 760 mmHg
  • Ponto de Flash: 162.9°C
  • Índice de Refracção: 1.4183 (estimate)
  • Solubilidade: Soluble in water.
  • Coeficiente de partição da água: 200 g/L (25 ºC)
  • PSA: 83.55000
  • LogP: -0.52060
  • Merck: 9380
  • pka: 2.09(at 25℃)
  • Solubilidade: Solubility in water at 25 ℃ is 20.1g/100 ml. Poorly soluble in methanol, ethanol (0.07 g /100 ml, 25 ℃), acetone
  • Pressão de vapor: 0.0±1.7 mmHg at 25°C

DL-Threonine Informações de segurança

DL-Threonine Dados aduaneiros

  • CÓDIGO SH:29225000
  • Dados aduaneiros:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

DL-Threonine Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S20079-500g
DL-Theronine
80-68-2 BR,99%
500g
¥800.00 2021-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
D114A-25g
DL-Threonine
80-68-2 98%
25g
¥75.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3105-25g
DL-Threonine
80-68-2 97.0%(T)
25g
¥320.0 2022-05-30
TRC
T405495-1mg
DL-Threonine
80-68-2
1mg
$110.00 2023-05-17
eNovation Chemicals LLC
D519654-25g
2-AMino-3-hydroxybutanoic acid
80-68-2 97%
25g
$200 2024-05-24
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A10606-100g
DL-Threonine, 99%
80-68-2 99%
100g
¥993.00 2023-03-30
Cooke Chemical
A7427212-25G
<small>DL</small>-Threonine
80-68-2 >98.0%(T)
25g
RMB 52.00 2025-02-20
Cooke Chemical
A7427212-5g
<small>DL</small>-Threonine
80-68-2 >98.0%(T)
5g
RMB 111.20 2025-02-20
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C1800611443- 25g
DL-Threonine
80-68-2 95%
25g
¥ 152.9 2021-05-18
Apollo Scientific
BIT0724-250g
DL-Threonine
80-68-2
250g
£295.00 2025-02-22

DL-Threonine Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Copper sulfate Solvents: Water
2.1 Reagents: Ammonia Solvents: Water
Referência
Chemical synthesis of DL-threonine
Feng, Mei-qing; et al, Hebei Keji Daxue Xuebao, 2001, 22(2), 22-24

Synthetic Routes 2

Condições de reacção
Referência
Fermentative production of L-threonine
, United Kingdom, , ,

Synthetic Routes 3

Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referência
Dibenzylaminoacetates as useful synthetic equivalents of glycine in the synthesis of α-amino-β-hydroxy acids
Guanti, Giuseppe; et al, Tetrahedron, 1988, 44(12), 3671-84

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Ammonia Solvents: Water
Referência
Chemical synthesis of DL-threonine
Feng, Mei-qing; et al, Hebei Keji Daxue Xuebao, 2001, 22(2), 22-24

Synthetic Routes 5

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Copper sulfate Solvents: Water
1.2 -
2.1 Reagents: Ammonium hydroxide Solvents: Water
Referência
Study on the influencing factors of the DL-threonine synthesis
Feng, Mei-Qing; et al, Hebei Keji Daxue Xuebao, 2000, 21(3), 53-57

Synthetic Routes 6

Condições de reacção
1.1 Catalysts: Amino acid racemase ;  24 h, rt
Referência
Synthesis of DL-tryptophan by modified broad specificity amino acid racemase from Pseudomonas putida IFO 12996
Kino, Kuniki; et al, Applied Microbiology and Biotechnology, 2007, 73(6), 1299-1305

Synthetic Routes 7

Condições de reacção
1.1 Reagents: Ammonium hydroxide Solvents: Water
Referência
Study on the influencing factors of the DL-threonine synthesis
Feng, Mei-Qing; et al, Hebei Keji Daxue Xuebao, 2000, 21(3), 53-57

Synthetic Routes 8

Condições de reacção
Referência
A new antitumor antibiotic, FR 900840. II. Structural elucidation of FR 900840
Nishimura, Makoto; et al, Journal of Antibiotics, 1989, 42(4), 549-52

Synthetic Routes 9

Condições de reacção
Referência
Biosynthesis of antibiotics of the virginiamycin family, 6. Biosynthesis of virginiamycin S1
Molinero, Anthony A.; et al, Journal of Natural Products, 1989, 52(1), 99-108

Synthetic Routes 10

Condições de reacção
Referência
L-Threonine
, Japan, , ,

Synthetic Routes 11

Condições de reacção
Referência
A new antitumor antibiotic, FR 900840. II. Structural elucidation of FR 900840
Nishimura, Makoto; et al, Journal of Antibiotics, 1989, 42(4), 549-52

Synthetic Routes 12

Condições de reacção
Referência
Studies on the biosynthesis of clavulanic acid. Part 5. Absolute stereochemistry of proclavaminic acid, the monocyclic biosynthetic precursor of clavulanic acid
Baggaley, Keith H.; et al, Journal of the Chemical Society, 1990, (6), 1521-33

Synthetic Routes 13

Condições de reacção
Referência
Fermentative manufacture of L-amino acids or 5'-inosinic acid for medical and other uses
, Japan, , ,

Synthetic Routes 14

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Referência
Synthesis and properties of 3-oxo-1,2-diazetidinium ylides
Taylor, Edward C.; et al, Journal of the American Chemical Society, 1981, 103(26), 7743-52

Synthetic Routes 15

Condições de reacção
Referência
General approach to hydroxylated α-amino acids exploiting N-(tert-butoxycarbonyl-2-(tert-butyldimethylsiloxy)pyrrole
Rassu, Gloria; et al, Journal of the Chemical Society, 1994, (17), 2431-7

Synthetic Routes 16

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referência
Dibenzylaminoacetates as useful synthetic equivalents of glycine in the synthesis of α-amino-β-hydroxy acids
Guanti, Giuseppe; et al, Tetrahedron, 1988, 44(12), 3671-84

Synthetic Routes 17

Condições de reacção
Referência
L-Threonine
, Japan, , ,

Synthetic Routes 18

Condições de reacção
Referência
Useful impurities for optical resolutions. 3. An improved Pasteur-type resolution of conglomerates and a new empirical method for assignment of absolute configuration
Addadi, Lia; et al, Journal of the American Chemical Society, 1981, 103(5), 1251-2

Synthetic Routes 19

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Copper sulfate pentahydrate Solvents: Water
1.2 Reagents: Sodium carbonate
1.3 Reagents: Hydrochloric acid ,  Hydrogen sulfide
1.4 Reagents: Aniline
Referência
Uniform design used in optimization of experimental conditions in DL-threonine synthesis
Ding, Xuejie; et al, Zhongguo Yiyao Gongye Zazhi, 1990, 21(12), 529-32

Synthetic Routes 20

Condições de reacção
Referência
General evaluation and application to trace analysis of a chiral column for ligand-exchange chromatography
Kiniwa, Hideaki; et al, Journal of Chromatography, 1989, 461, 397-405

Synthetic Routes 21

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Benzene
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
Referência
Synthesis and properties of 3-oxo-1,2-diazetidinium ylides
Taylor, Edward C.; et al, Journal of the American Chemical Society, 1981, 103(26), 7743-52

Synthetic Routes 22

Condições de reacção
Referência
L-Threonine
, Japan, , ,

Synthetic Routes 23

Condições de reacção
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran
1.2 Reagents: Silica ,  Sodium periodate Solvents: Dichloromethane
2.1 -
Referência
General approach to hydroxylated α-amino acids exploiting N-(tert-butoxycarbonyl-2-(tert-butyldimethylsiloxy)pyrrole
Rassu, Gloria; et al, Journal of the Chemical Society, 1994, (17), 2431-7

DL-Threonine Raw materials

DL-Threonine Preparation Products

DL-Threonine Literatura Relacionada

Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-68-2)DL-Threonine
sfd10269
Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito